molecular formula C14H13Cl2NO4S B2932349 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide CAS No. 1172323-10-2

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B2932349
CAS No.: 1172323-10-2
M. Wt: 362.22
InChI Key: PZZWWHSEWAUNLN-UHFFFAOYSA-N
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Description

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including chloro, hydroxy, methoxy, and sulfonamide groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO4S/c1-8-5-13(21-2)14(7-10(8)16)22(19,20)17-11-6-9(15)3-4-12(11)18/h3-7,17-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZWWHSEWAUNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxyaniline with 2-methoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known by its CAS number 1172323-10-2, is a sulfonamide derivative with potential biological applications. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H13Cl2NO4SC_{14}H_{13}Cl_2NO_4S and features a sulfonamide group, which is often associated with antibacterial properties. The presence of multiple chlorine atoms and a methoxy group may influence its biological activity.

Biological Activity Overview

Research into the biological activity of sulfonamides has highlighted various mechanisms through which they exert their effects. The specific compound has been studied for its potential:

  • Antibacterial Activity : Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism may be relevant for the compound's activity against certain pathogens.
  • Antitumor Activity : Some studies suggest that sulfonamide derivatives can exhibit antiproliferative effects on cancer cell lines. The specific activity of 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide in this area requires further investigation.

Antibacterial Activity

A study reported that similar sulfonamide compounds demonstrated significant antibacterial effects against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism typically involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamideE. coli32 µg/mL
Similar SulfonamideS. aureus16 µg/mL

The biological activity of 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds often inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Induction of Apoptosis : Some sulfonamides can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
  • Modulation of Cell Signaling : There is evidence that certain derivatives can affect signaling pathways related to cell proliferation and apoptosis.

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